molecular formula C10H10F2O B2568403 1,1-Difluoro-2-phenyl-1-butene-4-ol CAS No. 503560-36-9

1,1-Difluoro-2-phenyl-1-butene-4-ol

Cat. No. B2568403
CAS RN: 503560-36-9
M. Wt: 184.186
InChI Key: WLGSNKCKPIISOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

DFB is commonly used as a precursor in the synthesis of numerous chemical compounds due to its unique chemical properties. For instance, 4,4-Difluoro-1-phenyl-1,3-butanedione (DFPB) is a fluorinated β-diketone ligand that can be prepared by reacting acetophenone with methyl-difluoroacetate .


Molecular Structure Analysis

The molecular formula of DFB is C4H6F2 . The structure of DFB includes a butene backbone with two fluorine atoms attached to the first carbon atom and a phenyl group attached to the second carbon atom .


Physical And Chemical Properties Analysis

DFB is a colorless to pale yellow liquid with a boiling point of 184-185°C at atmospheric pressure. The molecular weight of DFB is 92.087 Da .

Mechanism of Action

properties

IUPAC Name

4,4-difluoro-3-phenylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-10(12)9(6-7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSNKCKPIISOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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